(S)-piperidine-3-carbonitrile hydrochloride
Overview
Description
Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals . Carbonitrile refers to nitrile compounds which contain a cyano group (-C≡N) attached to a carbon atom. Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .
Scientific Research Applications
Fluorescent Probes for DNA Detection
A study conducted by Perin et al. (2011) demonstrated the use of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, as potential fluorescent probes for DNA detection. This research highlighted the enhanced fluorescence emission intensity of these compounds, indicating their potential applications in DNA-specific fluorescent probe development (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Synthesis of Piperidinium Salts of Pyrimidinones
Bararjanian et al. (2010) reported on the synthesis of piperidinium salts of pyrimidinones. This study involved a four-component reaction, which included piperidine, showcasing its role in synthesizing complex chemical structures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Antiproliferative Activities
El-Sayed et al. (2014) investigated the antiproliferative activities of 6-indolypyridine-3-carbonitrilile derivatives, synthesized using piperidine. These compounds were evaluated against various human cancer cell lines, revealing their potential in cancer research (El-Sayed, Shirazi, El-Meligy, El-ziaty, Nagib, & Parang, 2014).
Serotonin 5-HT3 Receptor Antagonists
Mahesh et al. (2004) synthesized a series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds using piperidine. These compounds showed potential as serotonin 5-HT3 receptor antagonists, indicating their relevance in neurological research (Mahesh, Perumal, & Pandi, 2004).
In Vitro Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives
El-Agrody et al. (2020) utilized piperidine in the synthesis of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. These compounds were assessed for their in vitro anticancer activity against multiple cancer cell lines. This study contributes to the development of new anticancer agents (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).
Synthesis of Piperidines and Constrained Amino Acids
Vervisch et al. (2010) explored the conversion of aziridines into piperidines, which were then used to synthesize constrained amino acids, amino alcohols, and other compounds. This research highlights the versatility of piperidine derivatives in synthesizing structurally diverse molecules (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Properties
IUPAC Name |
(3S)-piperidine-3-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNVDGLCOHDISF-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736649 | |
Record name | (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915277-26-8 | |
Record name | (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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